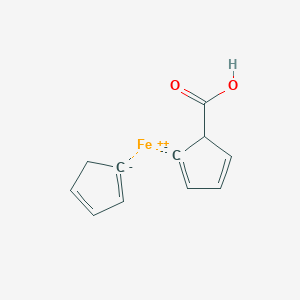
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+), also known as ferrocenecarboxylic acid, is an organometallic compound with the formula (C5H5)Fe(C5H4CO2H). It consists of a ferrocene molecule with a carboxyl group attached to one of the cyclopentadienyl rings. This compound is known for its stability and reactivity, making it a valuable substance in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) can be synthesized through several methods. One common method involves the reaction of ferrocene with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the carboxylated product. Another method involves the use of benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate (PyBoP) as a coupling agent to react with ferrocenecarboxylic acid .
Industrial Production Methods
Industrial production of ferrocene, carboxy-(9CI) typically involves the large-scale synthesis of ferrocene followed by carboxylation using carbon dioxide under high pressure and temperature conditions. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium ions.
Reduction: It can be reduced back to ferrocene under appropriate conditions.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver sulfate and p-benzoquinone.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Formation of various substituted ferrocene derivatives
Scientific Research Applications
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization, oxidation, and reduction reactions.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the synthesis of polymers, nanomaterials, and as a component in electrochemical sensors .
Mechanism of Action
The precise mechanism of action of ferrocene, carboxy-(9CI) is not fully elucidated. it is believed that the carboxyl group binds to the ferrocene molecule, forming a stable complex. This complex can interact with other molecules, including proteins, to facilitate various reactions. The compound’s redox properties also play a significant role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ferrocenium: The oxidized form of ferrocene.
Cobaltocene: A similar compound with cobalt instead of iron.
Nickelocene: A compound with nickel in place of iron.
Uniqueness
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is unique due to its stability, reactivity, and versatility in various chemical reactions. Its ability to form stable complexes and undergo redox reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1271-42-7 |
|---|---|
Molecular Formula |
C11H20FeO2 |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
cyclopentane;cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/C6H10O2.C5H10.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h5H,1-4H2,(H,7,8);1-5H2; |
InChI Key |
UHGFPCDYYWCWJO-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1=CC([C-]=C1)C(=O)O.[Fe+2] |
Canonical SMILES |
C1CCCC1.C1CCC(C1)C(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















